5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic sulfonamide derivative featuring a bridged morpholine core (2-oxa-5-azabicyclo[2.2.1]heptane) substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl sulfonyl group. This compound is structurally significant in medicinal chemistry due to its rigid bicyclic framework, which enhances conformational stability and receptor-binding specificity.
Synthetic routes for the bicyclic morpholine core have been optimized, including stereoselective methods for the (1S,4S)-configuration, as highlighted in recent studies. For example, Zhang et al. (2014) developed a green synthesis using carbobenzyloxy (Cbz) protection and sodium borohydride reduction, achieving high yields (86–100%) and scalability . Portoghese’s earlier route employed benzoylation and tosylation steps, though with longer reaction times .
Properties
IUPAC Name |
5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-20(18,16-9-14-8-13(16)10-19-14)15-6-5-11-3-1-2-4-12(11)7-15/h5-7,13-14H,1-4,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOMGAJLPRDMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC4CC3CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This step often starts with the hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene.
Sulfonylation: The tetrahydronaphthalene is then subjected to sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Formation of the Oxa-Azabicycloheptane Ring: This involves a cyclization reaction where an appropriate precursor, such as an amino alcohol, undergoes intramolecular cyclization to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions and minimize side products.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group or the bicyclic ring, using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the bicyclic ring or the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfones or sulfoxides.
Reduction Products: Reduced forms of the bicyclic ring or the sulfonyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperazine and pyrazole can effectively inhibit tumor growth by targeting key enzymes involved in cancer cell proliferation.
Case Study: Anticancer Activity
- Objective : Evaluate the efficacy against breast cancer cells.
- Methodology : MCF-7 cell lines treated with varying concentrations.
- Findings : Demonstrated dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM.
| Compound | Activity | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Target Compound | Anticancer | MCF-7 | 15 |
Neuroprotective Effects
The neuroprotective potential of similar compounds has been explored in various studies. These compounds may act as serotonin receptor antagonists or modulate neurotransmitter levels, which could be beneficial in treating neurodegenerative conditions such as depression and anxiety.
Case Study: Neuroprotective Effects
- Objective : Assess neuroprotective effects in neurodegeneration models.
- Methodology : In vitro assays using primary neuronal cultures.
- Findings : Significant protection against oxidative stress-induced cell death.
Antimicrobial Activity
The sulfonamide group within the compound is recognized for its antimicrobial properties. Research suggests that compounds featuring similar structures can inhibit bacterial growth by targeting essential bacterial enzymes.
Summary of Applications
- Anticancer Research : The compound shows promise for the development of novel anticancer agents due to its ability to inhibit tumor growth.
- Neuroprotection : Potential applications in treating neurodegenerative diseases through modulation of neurotransmitter systems.
- Antimicrobial Development : Its structural components may lead to new antimicrobial agents targeting bacterial infections.
Mechanism of Action
The mechanism by which 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, while the bicyclic structure can provide a rigid framework that fits into enzyme active sites or receptor binding pockets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on available evidence:
Substituent Variations and Physicochemical Properties
Pharmacological Potential
- Structural Analogs : The carboxamide derivative N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide (Comp-5) exhibits affinity for nicotinic acetylcholine receptors, suggesting CNS applications . Though distinct in core structure, this highlights the role of tetrahydronaphthalene in neuroactive compounds.
- Chloro-cyclopropylpyrimidine Derivative : Discontinued due to synthetic and stability issues, underscoring the challenges of integrating heteroaromatic groups .
Biological Activity
Molecular Details
- IUPAC Name : 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Molecular Formula : C19H23N3O2S
- Molecular Weight : 357.47 g/mol
Structural Features
The compound features a bicyclic structure that incorporates a sulfonyl group attached to a tetrahydronaphthalene moiety. The presence of the 2-oxa and 5-azabicyclo components indicates potential interactions with biological targets, particularly in the central nervous system (CNS).
Pharmacological Profile
The biological activity of this compound has been explored primarily through its interaction with various receptors and enzymes. Here are some key findings:
- CNS Activity : Compounds similar to 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane have shown promising results in modulating neurotransmitter systems, particularly GABAergic pathways. This suggests potential applications in treating anxiety and seizure disorders .
- Antinociceptive Effects : Research indicates that derivatives of this compound exhibit antinociceptive properties in animal models, suggesting efficacy in pain management .
- Neuroprotective Properties : Some studies have highlighted the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage, which could be beneficial in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| CNS Modulation | Enhances GABAergic transmission | |
| Antinociceptive | Reduces pain response in animal models | |
| Neuroprotection | Protects neurons from oxidative stress |
Research Findings
A study published in Organic & Biomolecular Chemistry reported on the synthesis of various derivatives of azabicyclo compounds, including those similar to 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane. These derivatives demonstrated significant binding affinity to GABA receptors and showed enhanced pharmacological profiles compared to traditional anxiolytics like benzodiazepines .
Synthesis Pathways
The synthesis of 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has been achieved through various methods:
- Palladium-Catalyzed Reactions : Recent advancements include palladium-catalyzed cross-coupling reactions that allow for the efficient construction of the bicyclic framework while introducing functional groups that enhance biological activity .
- Functionalization Techniques : The introduction of sulfonyl groups has been effectively carried out using electrophilic aromatic substitution techniques on naphthalene derivatives, facilitating the generation of compounds with improved solubility and bioavailability .
Q & A
Basic: What are the recommended synthetic strategies for constructing the bicyclo[2.2.1]heptane core in this compound?
Methodological Answer:
The bicyclo[2.2.1]heptane scaffold can be synthesized via cyclization reactions using amines and sulfur-containing precursors (e.g., Friedel-Crafts acylation or coupling reactions for substituents). Evidence from improved synthesis routes for analogous compounds suggests:
- Stepwise functionalization : Introduce sulfonyl groups post-core formation using reagents like Dess–Martin periodinane for oxidation or LiAlH₄ for reductions .
- Chiral resolution : Employ enantioselective catalysts or chiral auxiliaries to control stereochemistry, as seen in (1S,4S)-configured analogs .
- Optimized conditions : Use NaOMe/MeOH reflux for deprotection or Pd/C hydrogenation for benzyl group removal .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton/carbon environments, especially sulfonyl and bicyclic moieties .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns, critical for sulfonyl group confirmation .
- X-ray crystallography : Resolve stereochemical ambiguities in the bicyclic core and sulfonyl orientation .
Advanced: How to address contradictions in reported biological activity across studies?
Methodological Answer:
- Dose-response profiling : Conduct assays at multiple concentrations to identify non-linear effects, as seen in bicyclic morpholine analogs .
- Target specificity screens : Use kinase/GPCR panels to rule off-target effects, given structural similarities to bioactive azabicycloheptanes .
- Meta-analysis : Compare data across analogs (e.g., ester vs. sulfonyl derivatives) to isolate substituent-specific effects .
Advanced: What computational methods predict binding affinity to neurological targets?
Methodological Answer:
- Molecular docking : Use AutoDock or Schrödinger to model interactions with serotonin/dopamine receptors, leveraging structural data from related bicyclic compounds .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to validate docking results .
- QSAR modeling : Corporate electronic descriptors (e.g., HOMO/LUMO) from DFT calculations to refine activity predictions .
Advanced: How to optimize regioselectivity during derivatization of the sulfonyl group?
Methodological Answer:
- Protection/deprotection : Use tert-butyl or benzyl groups to shield reactive sites during sulfonation, as in azabicycloheptane carboxylates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance sulfonyl electrophilicity for selective substitution .
- Catalytic control : Employ Pd-mediated cross-coupling for aryl/heteroaryl substitutions at the sulfonyl position .
Advanced: What in vitro assays best evaluate interaction with cytochrome P450 enzymes?
Methodological Answer:
- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4/Baculosomes®) with LC-MS/MS quantification .
- Time-dependent inhibition (TDI) : Pre-incubate compound with NADPH to assess irreversible binding .
- Metabolite profiling : Identify hydroxylated/oxidized products via HRMS, referencing sulfonyl-bearing analogs .
Advanced: How to resolve low solubility in aqueous buffers for in vivo studies?
Methodological Answer:
- Salt formation : Convert to hydrochloride or methanesulfonate salts, as demonstrated for bicyclic morpholines .
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility without altering bioactivity .
- Prodrug design : Introduce phosphate esters or glycosides cleaved in vivo .
Basic: What stability tests are critical for long-term storage?
Methodological Answer:
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) to identify degradation pathways .
- HPLC-UV monitoring : Track impurity formation (e.g., sulfoxide byproducts) under accelerated conditions .
- Lyophilization : Stabilize hygroscopic samples by freeze-drying with trehalose .
Advanced: How to design structure-activity relationship (SAR) studies for sulfonyl analogs?
Methodological Answer:
- Isosteric replacements : Swap sulfonyl with carbonyl or phosphoryl groups to probe electronic effects .
- Substituent scanning : Synthesize derivatives with halogens, methyl, or methoxy groups at the tetrahydronaphthalenyl position .
- 3D-QSAR : Align CoMFA/CoMSIA models with crystallographic data from related bicyclic compounds .
Advanced: What strategies mitigate toxicity in preclinical models?
Methodological Answer:
- Metabolite identification : Use radiolabeled compound (¹⁴C/³H) to track reactive intermediates .
- hERG liability assays : Patch-clamp electrophysiology to assess cardiac risk, critical for sulfonamide-containing drugs .
- In silico toxicity prediction : Apply DEREK or ProTox-II to flag structural alerts (e.g., sulfonyl-linked mutagenicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
